molecular formula C12H12ClNO5S B15273887 4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride

4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride

Cat. No.: B15273887
M. Wt: 317.75 g/mol
InChI Key: GVRCMAOUTBRXLL-UHFFFAOYSA-N
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Description

4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₂H₁₂ClNO₅S. It is known for its unique structure, which includes a phthalimide group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride typically involves the reaction of phthalimide with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Condensation Reactions: The compound can participate in condensation reactions with other molecules containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Triethylamine, pyridine

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Anhydrous conditions, room temperature to moderate heating

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The phthalimide moiety provides stability and can act as a leaving group in certain reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonic acid
  • 4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonamide
  • 4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonate ester

Uniqueness

The uniqueness of 4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride lies in its dual functional groups: the phthalimide and sulfonyl chloride. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its stability and reactivity make it valuable for modifying biomolecules and developing new materials.

Properties

Molecular Formula

C12H12ClNO5S

Molecular Weight

317.75 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)oxybutane-1-sulfonyl chloride

InChI

InChI=1S/C12H12ClNO5S/c13-20(17,18)8-4-3-7-19-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2

InChI Key

GVRCMAOUTBRXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCS(=O)(=O)Cl

Origin of Product

United States

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